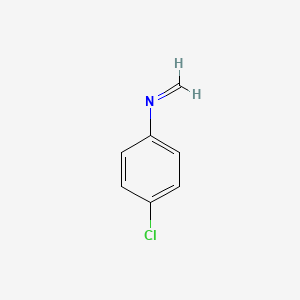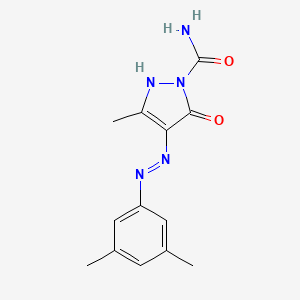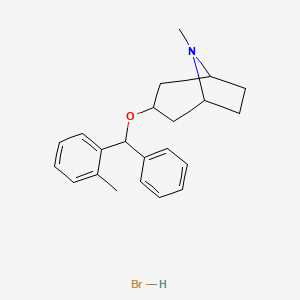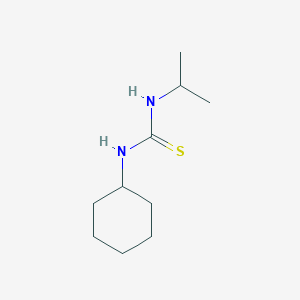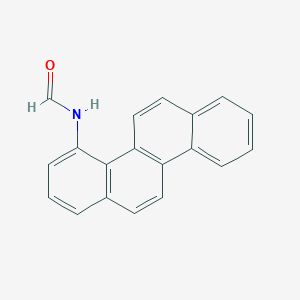
N-(1-Benzylcyclopentyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Benzylcyclopentyl)propanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is structurally unique due to the presence of a benzyl group attached to a cyclopentyl ring, which is further connected to a propanamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylcyclopentyl)propanamide can be achieved through several methods:
Condensation Reaction: One common method involves the condensation of 1-benzylcyclopentanone with propanoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride.
Amidation Reaction: Another approach is the direct amidation of 1-benzylcyclopentanone with propanamide in the presence of a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound often involves large-scale amidation reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are commonly employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Benzylcyclopentyl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Nitrated or halogenated derivatives
Applications De Recherche Scientifique
N-(1-Benzylcyclopentyl)propanamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(1-Benzylcyclopentyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzylpropanamide: Similar structure but lacks the cyclopentyl ring.
Cyclopentylpropanamide: Similar structure but lacks the benzyl group.
N-(1-Benzylcyclopentyl)acetamide: Similar structure but has an acetamide moiety instead of propanamide.
Uniqueness
N-(1-Benzylcyclopentyl)propanamide is unique due to the presence of both a benzyl group and a cyclopentyl ring, which confer distinct chemical and biological properties. This structural combination enhances its potential for diverse applications in research and industry .
Propriétés
Numéro CAS |
37717-89-8 |
|---|---|
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
N-(1-benzylcyclopentyl)propanamide |
InChI |
InChI=1S/C15H21NO/c1-2-14(17)16-15(10-6-7-11-15)12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,16,17) |
Clé InChI |
JRCZFPGAIMFDLY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1(CCCC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)




![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)


